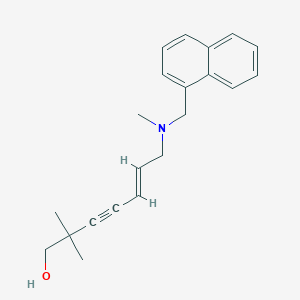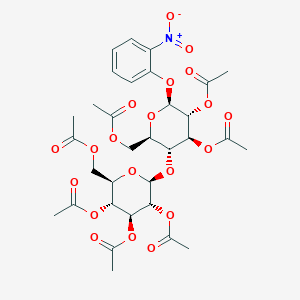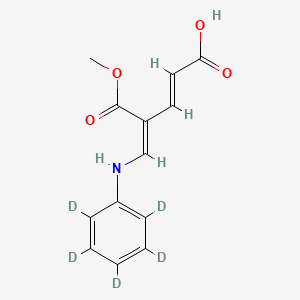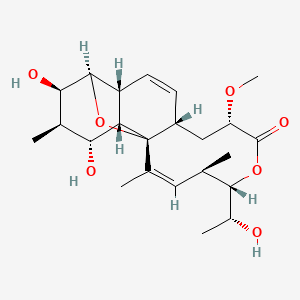
Hydroxy Terbinafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Hydroxy Terbinafine synthesis involves complex chemical processes. A significant study related to its synthesis is not directly found, but the synthesis of Terbinafine involves the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine, further processed through Grignard reactions among other steps (Jia, 2001). Such detailed synthetic pathways provide insights into the complexity and precision required in creating antifungal agents like Hydroxy Terbinafine.
Molecular Structure Analysis
The molecular structure of Terbinafine, and by extension, Hydroxy Terbinafine, is crucial for its antifungal activity. Terbinafine's structure has been determined through various solid-state techniques, revealing its crystalline structure and how modifications might affect its pharmacological properties (Kuminek et al., 2013). Understanding the molecular structure is essential for developing effective formulations.
Chemical Reactions and Properties
Hydroxy Terbinafine's chemical properties are influenced by its structure, which allows for interactions with fungal cell membranes, leading to the inhibition of ergosterol synthesis, a vital component of fungal cell walls. Studies on Terbinafine and its derivatives show how their chemical reactions with biological targets result in antifungal activity. The mechanism of action primarily involves the inhibition of squalene epoxidase, preventing ergosterol synthesis (Ryder, 1989).
Physical Properties Analysis
The physical properties of Hydroxy Terbinafine, such as solubility, melting point, and stability, are vital for its formulation and effectiveness. While specific data on Hydroxy Terbinafine is scarce, Terbinafine's physical characteristics, like poor water solubility, have been addressed through various formulation strategies to enhance its bioavailability and therapeutic performance (Debnath et al., 2013).
Chemical Properties Analysis
The chemical stability and reactivity of Hydroxy Terbinafine are critical for its storage, handling, and pharmacological effect. The interaction of Terbinafine with different compounds and its stability in various formulations have been extensively studied, providing a foundation for understanding Hydroxy Terbinafine's chemical properties. For instance, the development of terbinafine-cyclodextrin complexes highlights efforts to improve solubility and stability, indicative of the chemical modification potential of Terbinafine and its derivatives (Uzqueda et al., 2010).
Applications De Recherche Scientifique
Hydrogels for Vaginal Candidiasis Management
Hydroxy Terbinafine loaded hydrogels have been studied for their potential in treating vaginal candidiasis, a common gynecological disorder. These gels, developed using natural polymers, demonstrated prolonged drug release and superior anti-candida activity compared to marketed products, showing promise for effective vaginal delivery of Terbinafine (Arpa et al., 2020).
Controlled Release from pH-Sensitive Hydrogels
Terbinafine hydrochloride's controlled release from pH-sensitive poly(acrylamide/maleic acid) hydrogels has been investigated. These hydrogels, prepared using gamma-rays, showed that terbinafine adsorption increased with the amount of maleic acid in the gel system, offering a customizable delivery system based on pH sensitivity (Şen et al., 2000).
High Skin Penetration Gels for External Use
Research on terbinafine hydrochloride-loaded liposome, known as transfersomes, has been conducted to improve the drug's skin penetration for treating onychomycosis. These formulations showed significantly higher absorption rates than commercial creams, indicating their effectiveness for external application (Yang et al., 2015).
Iontophoretic Delivery for Skin Fungal Infections
Iontophoresis has been explored as a method to enhance the delivery of terbinafine hydrochloride into skin layers. This approach showed that iontophoresis could deliver higher drug levels more rapidly into skin layers, suggesting its potential in treating skin fungal infections (Sachdeva et al., 2010).
Inhalable Microparticles for Pulmonary Fungal Infections
Inhalable microparticles containing terbinafine have been developed for the management of pulmonary fungal infections. The nano spray drying technique used here offers a novel approach to deliver antifungal agents directly to the lungs, potentially improving treatment outcomes for pulmonary aspergillosis (Almansour et al., 2020).
Safety And Hazards
Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .
Orientations Futures
There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .
Propriétés
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Terbinafine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)






![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)
